molecular formula C14H12O2S B1334747 Benzoic acid, 2-[(2-methylphenyl)thio]- CAS No. 87548-96-7

Benzoic acid, 2-[(2-methylphenyl)thio]-

Cat. No. B1334747
CAS RN: 87548-96-7
M. Wt: 244.31 g/mol
InChI Key: YLXSMYHGUVJZLR-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-[(2-methylphenyl)thio]-” is a chemical compound with the molecular formula C14H12O2S . It is also commonly referred to as “2-(2-tolylthio)benzoic acid” or "MTBA".


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-[(2-methylphenyl)thio]-” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a 2-methylphenylthio group . This results in a molecular weight of 244.31 g/mol.

Scientific Research Applications

Enzyme Inhibition and Substrate Studies

Benzoic acid derivatives, including those with a thiophenol structure, have been examined for their inhibitory effects on enzymes. A study conducted by Ames et al. (1986) investigated substituted benzoic acids as inhibitors of the enzyme thiopurine methyltransferase (TPMT) and found significant structure-activity relationships (Ames et al., 1986).

Synthesis and Characterization

The synthesis and characterization of compounds related to benzoic acid, 2-[(2-methylphenyl)thio]- have been a focus of research. Chen Fen-er (2012) synthesized derivatives such as 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid, highlighting their potential utility in various applications (Chen Fen-er, 2012).

Biosynthesis of Polyketides

In the field of natural product biosynthesis, benzoic acid derivatives serve as building blocks. Garcia-Bernardo et al. (2004) discussed the role of benzoic acid, activated as its coenzyme A thioester, in the biosynthetic pathways of various significant natural products like zaragozic acid and paclitaxel (Garcia-Bernardo et al., 2004).

Anticancer Activity Studies

The potential anticancer activity of benzoic acid derivatives has been explored. Ünver and Cantürk (2017) synthesized and studied thiophene acetyl salicylic acid esters, including variants of benzoic acid, 2-[(2-methylphenyl)thio]-, revealing their cytotoxic effects against various cancer cell lines (Ünver & Cantürk, 2017).

Inhibitor Synthesis for GCP II

Majer et al. (2006) synthesized thiol-based inhibitors with a benzyl moiety for glutamate carboxypeptidase II (GCP II), where 3-(2-Carboxy-5-mercaptopentyl)benzoic acid was identified as a potent inhibitor. This highlights the therapeutic potential of such derivatives in neuropathic pain (Majer et al., 2006).

Food Industry Applications

Benzoic acid and its derivatives, including thiophenyl variants, are used as preservatives and flavoring agents in the food industry. A review by del Olmo et al. (2017) discusses the widespread use, exposure, and controversy surrounding these compounds in foods (del Olmo, Calzada, & Nuñez, 2017).

Luminescence Sensitization in Chemistry

Thiophenyl-derivatized benzoic acid ligands have been used to sensitize luminescence in rare earth elements like Eu(III) and Tb(III), as investigated by Viswanathan and Bettencourt-Dias (2006) (Viswanathan & Bettencourt-Dias, 2006).

Stress Tolerance Induction in Plants

Benzoic acid derivatives play a role in inducing multiple stress tolerance in plants, as observed by Senaratna et al. (2004), who found that these compounds were effective in inducing tolerance to various environmental stresses in bean and tomato plants (Senaratna et al., 2004).

properties

IUPAC Name

2-(2-methylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSMYHGUVJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385001
Record name Benzoic acid, 2-[(2-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-[(2-methylphenyl)thio]-

CAS RN

87548-96-7
Record name Benzoic acid, 2-[(2-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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